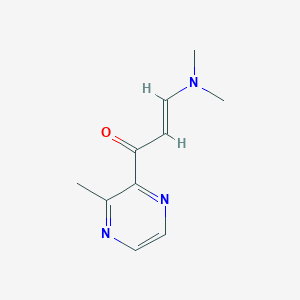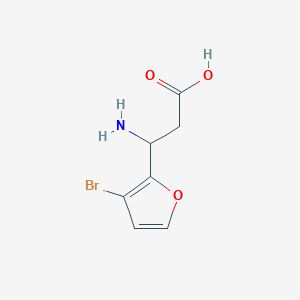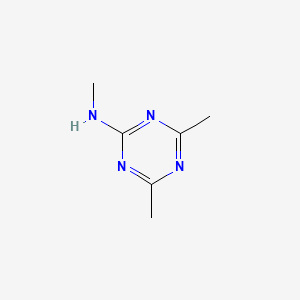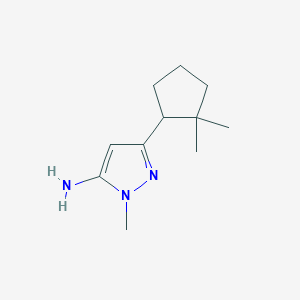![molecular formula C7H13ClN2O B13299023 3-[(Dimethylamino)methyl]azetidine-1-carbonyl chloride](/img/structure/B13299023.png)
3-[(Dimethylamino)methyl]azetidine-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Dimethylamino)methyl]azetidine-1-carbonyl chloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methyl]azetidine-1-carbonyl chloride typically involves the reaction of azetidine with dimethylamine and a carbonyl chloride source. One common method includes the use of 3-chloro-3-methyl-1-azaallylic anion, which is prepared by transmetalation of the lithiated anion with zinc chloride at low temperatures . The reaction conditions often involve the use of bases such as potassium carbonate in a solvent system like acetonitrile/methanol at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methyl]azetidine-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbonyl chloride group.
Ring-Opening Reactions: The strained four-membered ring of azetidines makes them susceptible to ring-opening reactions, which can be triggered under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like potassium carbonate and solvents such as acetonitrile and methanol. Reaction conditions often involve elevated temperatures to facilitate the desired transformations .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, ring-opening reactions can lead to the formation of various functionalized derivatives .
Scientific Research Applications
3-[(Dimethylamino)methyl]azetidine-1-carbonyl chloride has several scientific research applications, including:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methyl]azetidine-1-carbonyl chloride involves its reactivity due to the strained four-membered ring and the presence of the carbonyl chloride group. The compound can undergo nucleophilic attack, leading to ring-opening and subsequent transformations. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with applications in medicinal chemistry.
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and different reactivity profiles.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different stability.
Uniqueness
3-[(Dimethylamino)methyl]azetidine-1-carbonyl chloride is unique due to its combination of the azetidine ring and the dimethylamino and carbonyl chloride functional groups. This combination imparts distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .
Properties
Molecular Formula |
C7H13ClN2O |
|---|---|
Molecular Weight |
176.64 g/mol |
IUPAC Name |
3-[(dimethylamino)methyl]azetidine-1-carbonyl chloride |
InChI |
InChI=1S/C7H13ClN2O/c1-9(2)3-6-4-10(5-6)7(8)11/h6H,3-5H2,1-2H3 |
InChI Key |
WRRILAGBLAXWRY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CN(C1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2,5-dimethyl-6H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13298981.png)



![2-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol](/img/structure/B13299002.png)

![3-{[1-(Bromomethyl)-3-methylcyclohexyl]oxy}oxetane](/img/structure/B13299013.png)
